molecular formula C15H18N2O2 B3033254 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde CAS No. 1011349-26-0

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde

Cat. No.: B3033254
CAS No.: 1011349-26-0
M. Wt: 258.32 g/mol
InChI Key: ZAUQGVAVTOOIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde is a benzaldehyde derivative featuring an ethoxy group at the 4-position of the benzene ring and a 3,5-dimethylpyrazole moiety linked via a methylene bridge. This compound is notable for its heterocyclic pyrazole group, which is often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-19-15-6-5-13(10-18)8-14(15)9-17-12(3)7-11(2)16-17/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUQGVAVTOOIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclocondensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

    Formylation: The final step involves the formylation of the benzene ring, which can be done using a Vilsmeier-Haack reaction, where the benzylated pyrazole is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzoic acid.

    Reduction: 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde serves as a ligand in coordination chemistry. It can form metal complexes that exhibit catalytic properties. The presence of the pyrazole ring enhances its ability to coordinate with transition metals, which can be useful in catalyzing various chemical reactions.

Biology

The compound has been investigated for its biological activities, particularly its potential as a bioactive molecule. Studies have explored its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
  • Anticancer Potential : Preliminary studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, making this compound a candidate for further drug development targeting specific cancer types.

Medicine

In medicinal chemistry, this compound is being explored for its role in drug development. Its structure allows for modifications that can enhance its interaction with biological targets, potentially leading to the design of new therapeutic agents.

Industry

The unique structural properties of this compound make it valuable in the synthesis of advanced materials such as polymers and nanomaterials. Its versatility allows for incorporation into various industrial applications.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity, supporting further exploration of this compound's potential in combating bacterial infections.

Case Study 2: Anticancer Activity

Research conducted at a prominent cancer research institute evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The findings suggested that compounds with a pyrazole ring could effectively induce apoptosis and inhibit cell proliferation. This positions this compound as a promising candidate for anticancer drug development.

Uniqueness

The combination of the pyrazole ring with both an ethoxy group and a benzaldehyde moiety gives this compound distinct chemical and physical properties. This uniqueness enhances its versatility across various research domains.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde depends on its application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing their function.

    Catalytic Activity: As a ligand, it can coordinate with metal ions, forming complexes that can catalyze various chemical reactions. The electron-donating and withdrawing groups on the ligand can influence the reactivity and selectivity of the metal center.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Ethoxy vs. Methoxy Groups

A closely related analog, 3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS 436086-91-8), differs only in the alkoxy group (methoxy instead of ethoxy). Key comparisons include:

  • Safety and Handling: The methoxy variant has a detailed GHS-compliant safety data sheet (SDS), highlighting hazards such as skin/eye irritation and acute toxicity .

Pyrazole-Containing Derivatives

N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide

This compound () shares the 3,5-dimethylpyrazole moiety but incorporates a pyridazinyl group and an amide linkage. Key differences:

  • Applications : The amide group is common in drug candidates (e.g., kinase inhibitors), whereas the aldehyde in the target compound may serve as a reactive handle for further derivatization .
Ethyl Benzoate Derivatives (e.g., I-6230, I-6232)

Compounds like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and analogs () feature ester groups instead of aldehydes. Comparisons include:

  • Reactivity : Aldehydes are more electrophilic than esters, enabling nucleophilic additions (e.g., condensation reactions) for synthesizing imines or hydrazones.
  • Biological Activity : Esters are often prodrug moieties, whereas aldehydes may exhibit direct bioactivity or serve as intermediates for bioactive molecules .

Complex Heterocyclic Systems

Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one () demonstrate significantly greater structural complexity, integrating coumarin, benzodiazepine, and tetrazole rings. In contrast, the target compound’s simplicity may offer advantages in synthetic accessibility and modularity for structure-activity relationship (SAR) studies .

Biological Activity

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde is an organic compound characterized by a unique structural configuration that includes a pyrazole ring, an ethoxy group, and a benzaldehyde moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

  • Molecular Formula : C15H18N2O2
  • Molar Mass : 258.32 g/mol
  • CAS Number : 1011349-26-0

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Cyclocondensation of a 1,3-diketone with hydrazine derivatives.
  • Alkylation : Alkylation of the pyrazole using benzyl chloride.
  • Formylation : Vilsmeier-Haack reaction to introduce the aldehyde group.

Antimicrobial Properties

Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For example, similar compounds have shown effectiveness against human cervical cancer cell lines (HeLa) and colon cancer cells (HCT116) through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

Enzymatic activity assays reveal that certain pyrazole derivatives can inhibit key enzymes involved in cancer progression and metabolic disorders. For instance, compounds similar to this compound have been reported to inhibit alkaline phosphatase and exhibit antidiabetic activities .

Study 1: Antimicrobial Screening

In a comparative study examining the antimicrobial efficacy of various Schiff base complexes derived from similar structures, it was found that certain metal complexes exhibited superior antibacterial activity compared to their ligand counterparts. The presence of transition metals enhanced the biological activity, indicating a potential pathway for developing effective antimicrobial agents .

Study 2: Anticancer Evaluation

A detailed investigation into the anticancer properties of pyrazole-based compounds revealed that modifications at specific positions on the pyrazole ring significantly influenced cytotoxic activity against different cancer cell lines. Compounds with electron-withdrawing groups showed increased potency, highlighting the importance of structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.